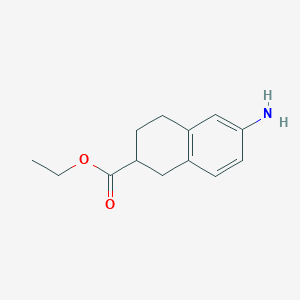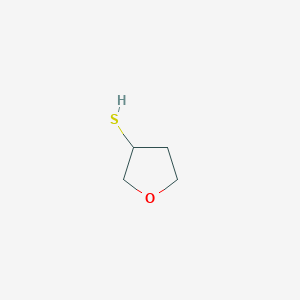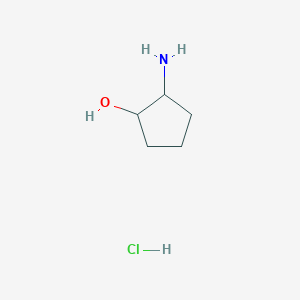
3-(2-hydrazinylethyl)-1H-indole fumarate
Descripción general
Descripción
3-(2-hydrazinylethyl)-1H-indole fumarate, also known as AEOL 10150, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. This molecule has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as acute respiratory distress syndrome (ARDS), radiation-induced lung injury, and other oxidative stress-related disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(2-hydrazinylethyl)-1H-indole fumarate 10150 is not fully understood, but it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species (ROS) and inflammatory cytokines. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound 10150 has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various medical conditions. This compound has been shown to reduce the levels of ROS and inflammatory cytokines in animal models of ARDS, as well as to protect against radiation-induced lung injury. This compound 10150 has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-hydrazinylethyl)-1H-indole fumarate 10150 in lab experiments is its well-documented synthesis method and its ability to be easily synthesized in large quantities. This compound has also been extensively studied in preclinical models, which makes it a promising candidate for further investigation in clinical trials. However, one of the limitations of using this compound 10150 is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 3-(2-hydrazinylethyl)-1H-indole fumarate 10150. One area of research could focus on the use of this compound in combination with other drugs or therapies for the treatment of various medical conditions. Another potential avenue of research could be the investigation of the pharmacokinetics and pharmacodynamics of this compound 10150 in humans, which could help to inform the development of clinical trials. Additionally, further studies could investigate the potential use of this compound 10150 in the treatment of other oxidative stress-related disorders beyond ARDS and radiation-induced lung injury.
Aplicaciones Científicas De Investigación
3-(2-hydrazinylethyl)-1H-indole fumarate 10150 has been extensively studied for its potential use in treating various medical conditions, particularly those related to oxidative stress and inflammation. In preclinical studies, this compound has been shown to protect against lung injury caused by radiation exposure, as well as to reduce inflammation and oxidative stress in animal models of ARDS. This compound 10150 has also been investigated for its potential use in treating other conditions such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;2-(1H-indol-3-yl)ethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.C4H4O4/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10;5-3(6)1-2-4(7)8/h1-4,7,12-13H,5-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZCMLGMMVLNL-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)

![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)
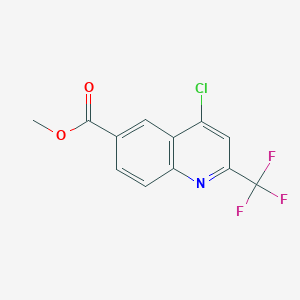

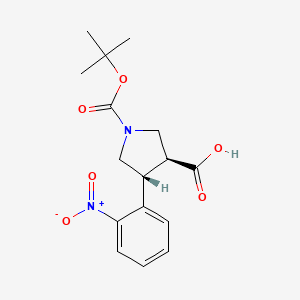
![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)
![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)


